molecular formula C31H27NO3 B5146427 10-[4-(benzyloxy)phenyl]-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione CAS No. 6061-46-7

10-[4-(benzyloxy)phenyl]-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione

Cat. No.: B5146427
CAS No.: 6061-46-7
M. Wt: 461.5 g/mol
InChI Key: PBCQHHVYHDIRHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the indenoquinoline dione family, synthesized via a one-pot multicomponent reaction involving aromatic aldehydes (e.g., 4-benzyloxybenzaldehyde), indan-1,3-dione, dimedone, and p-toluidine/ammonium acetate. The reaction employs a heterogeneous Cu/zeolite-Y catalyst under reflux conditions in ethanol, achieving high yields (typically >85%) and reduced reaction times (4–6 hours) . Key structural features include a fused indenoquinoline core, a 7,7-dimethyl group enhancing steric stability, and a 4-(benzyloxy)phenyl substituent at position 10, which modulates electronic and steric properties .

Properties

IUPAC Name

7,7-dimethyl-10-(4-phenylmethoxyphenyl)-5,6,8,10-tetrahydroindeno[1,2-b]quinoline-9,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27NO3/c1-31(2)16-24-27(25(33)17-31)26(28-29(32-24)22-10-6-7-11-23(22)30(28)34)20-12-14-21(15-13-20)35-18-19-8-4-3-5-9-19/h3-15,26,32H,16-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCQHHVYHDIRHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)OCC6=CC=CC=C6)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00387202
Record name BAS 01921607
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6061-46-7
Record name BAS 01921607
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-[4-(benzyloxy)phenyl]-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione typically involves multi-step processes. Key steps include:

  • Formation of the benzyloxy phenyl unit: This often involves the nucleophilic substitution of a halogenated phenyl precursor with benzyl alcohol.

  • Indenoquinoline core synthesis: Constructing the tetracyclic indeno[1,2-b]quinoline framework may involve cyclization reactions, potentially using metal catalysts like palladium or copper.

  • Dimethylation: Introduction of the dimethyl groups can be achieved through alkylation reactions, often employing reagents such as methyl iodide under basic conditions.

Industrial Production Methods: On an industrial scale, optimization of yield, purity, and cost-efficiency is critical. Continuous flow synthesis and the use of automated reactors can enhance the scalability of the process. Industrial methods prioritize the sustainability and reduction of hazardous waste, employing greener solvents and minimizing energy consumption.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation, often facilitated by strong oxidizing agents like potassium permanganate, leading to the formation of quinone derivatives.

  • Reduction: Reduction reactions, possibly using hydrogen gas and metal catalysts, can convert ketone functionalities to secondary alcohols.

  • Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl ring, depending on the reagents and conditions employed.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, chromium trioxide.

  • Reducing agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

  • Substituting agents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

  • Quinone derivatives

  • Secondary alcohols

  • Functionalized aromatic compounds

Scientific Research Applications

Chemistry

  • Catalysis: The compound's structure allows it to act as a ligand in catalytic complexes, facilitating various organic transformations.

  • Material Science: Its stable framework makes it suitable for the development of novel materials with specific electronic properties.

Biology

  • Enzyme Inhibition: Potential use as an inhibitor for certain enzymes, impacting biological pathways.

  • Molecular Probes: Utilized in the development of probes for studying cellular processes.

Medicine

  • Drug Development: Investigated for its therapeutic potential in treating diseases due to its biological activity.

  • Diagnostic Agents: Development of imaging agents for medical diagnostics.

Industry

  • Polymers: Incorporation into polymer matrices to enhance material properties.

  • Electronics: Utilized in the production of organic electronic devices.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions at the molecular level. Its structure allows it to:

  • Bind to enzyme active sites: Inhibiting enzyme activity by forming stable complexes.

  • Interact with DNA/RNA: Affecting genetic material by intercalating into nucleic acid structures, potentially disrupting replication and transcription processes.

  • Modulate signaling pathways: Influencing cellular signaling by interacting with receptors or other key proteins in the pathway.

Comparison with Similar Compounds

Key Observations :

  • Bulkier Groups (e.g., naphthalen-1-yl) enhance steric hindrance, possibly limiting molecular packing and improving bioactivity .
  • Catalyst Efficiency : The Cu/zeolite-Y catalyst outperforms alternatives (e.g., Cu/SiO₂, Cu/Al₂O₃) due to dual Lewis/Brønsted acid sites, enabling recyclability (5 cycles with <5% yield loss) and high selectivity .

Physicochemical and Spectroscopic Properties

  • FT-IR/NMR Trends :
    • Carbonyl Stretching : All derivatives show strong C=O stretches at ~1700–1750 cm⁻¹ (9,11-dione rings) .
    • Aromatic Protons : The 4-(benzyloxy)phenyl group in the target compound exhibits distinct NMR signals for benzyloxy CH₂ (δ 4.8–5.2 ppm) and aromatic protons (δ 6.8–7.5 ppm), differing from fluorophenyl (δ 7.1–7.3 ppm) or naphthyl (δ 7.5–8.3 ppm) analogs .
  • Crystallography: The 4-fluorophenyl derivative crystallizes in the monoclinic space group P2₁/n with a half-chair conformation for the tetrahydroquinoline ring, stabilized by C–H⋯O hydrogen bonds .

Reaction Optimization and Scalability

  • Catalyst Versatility : The Cu/zeolite-Y system is adaptable to diverse aldehydes (e.g., benzyloxy-, fluoro-, naphthyl-substituted), ensuring consistent yields (80–90%) across derivatives .
  • Solvent Effects: Ethanol is preferred for its balance of polarity and boiling point, though ionic liquids (e.g., [bmimBF₄]) enable greener synthesis for fluorophenyl analogs .

Biological Activity

10-[4-(benzyloxy)phenyl]-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.

  • Molecular Formula : C31H27NO3
  • CAS Number : 6061-46-7
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines. For instance:

  • A study reported that compounds structurally similar to this compound exhibited a Percentage Growth Inhibition (PGI) ranging from 50% to 100% against multiple cancer types including CNS and leukemia cell lines .
CompoundCell Line TestedPGI (%)Lethality (%)
5aSNB-75 (CNS)6012
6cSR Leukemia>5017

These results indicate that the compound may induce apoptosis or inhibit proliferation in cancer cells through mechanisms that require further elucidation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest it possesses activity against various bacterial strains. For example:

  • In a comparative study of quinoline derivatives, compounds similar to the target compound showed significant inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa , with minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml .
MicroorganismMIC (µg/ml)
Mycobacterium smegmatis6.25
Pseudomonas aeruginosa12.5

These findings suggest potential applications in treating infections caused by resistant strains.

While the exact mechanisms remain to be fully characterized, it is hypothesized that the benzyloxy group enhances lipophilicity and cellular uptake of the compound. The quinoline core is known to interact with various biological targets including DNA and enzymes involved in cell signaling pathways.

Case Studies

  • Anticancer Study : A synthesized analog of the compound was tested on multiple cancer cell lines revealing a strong correlation between structural modifications and increased cytotoxicity. The study concluded that specific functional groups significantly enhance anticancer activity.
  • Antimicrobial Evaluation : A series of quinoline derivatives were screened for their antimicrobial efficacy. The results indicated that compounds with electron-withdrawing groups exhibited superior activity against bacterial strains compared to those lacking such modifications.

Q & A

Q. How can the synthesis of this compound be optimized for higher yield and shorter reaction time?

The synthesis is optimized using a heterogeneous CuO/zeolite-Y catalyst in ethanol under reflux. Key parameters include:

  • Catalyst loading : 10-15 wt% of CuO on zeolite-Y enhances Brønsted and Lewis acid sites, accelerating the multi-component reaction of indan-1,3-dione, dimedone, and aromatic aldehydes .
  • Solvent choice : Ethanol promotes solubility of reactants while enabling efficient reflux conditions (78°C) .
  • Reaction time : Reduced to 2–4 hours (vs. traditional 8–12 hours) with yields >85% .

Q. What characterization techniques are critical to confirm the compound’s structure and purity?

A combination of spectroscopic and analytical methods is required:

  • FT-IR : Identifies carbonyl (C=O) stretches at ~1700 cm⁻¹ and aromatic C-H vibrations .
  • NMR (¹H/¹³C) : Confirms substituent positions (e.g., benzyloxy group at C10) and methyl groups (δ 1.1–1.3 ppm for 7,7-dimethyl) .
  • GC-MS : Validates molecular weight (e.g., m/z ~470 for the parent ion) and detects byproducts .

Q. How is the heterogeneous catalyst recycled, and what limits its reusability?

The Cu/zeolite-Y catalyst is recycled via filtration, washing with ethanol, and reactivation at 300°C. Efficiency declines marginally after five cycles due to:

  • Metal leaching : Cu loss (~5% per cycle) reduces active sites .
  • Pore blockage : Organic residues lower BET surface area (from 450 m²/g to ~380 m²/g) .

Advanced Research Questions

Q. What computational methods are suitable for modeling the reaction mechanism and electronic properties?

  • DFT calculations : Simulate intermediates (e.g., enol tautomers of dimedone) and transition states to identify rate-limiting steps .
  • Molecular docking : Predicts binding affinities for biological targets (e.g., kinases) by analyzing steric and electronic interactions of the benzyloxy group .
  • COMSOL Multiphysics : Models heat/mass transfer in reactor design to optimize catalyst distribution .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies (e.g., IC₅₀ variability in anticancer assays) require:

  • Triangulation : Cross-validate results using orthogonal assays (e.g., MTT, apoptosis markers, and cell cycle analysis) .
  • Standardized protocols : Control variables like cell line passage number, serum concentration, and incubation time .
  • Meta-analysis : Pool data from independent studies to identify trends (e.g., substituent effects on cytotoxicity) .

Q. How to design experiments for studying substituent effects on biological activity?

A factorial design approach is recommended:

  • Variables : Vary substituents (e.g., electron-withdrawing vs. donating groups on the aryl ring) and measure outcomes (e.g., enzyme inhibition) .
  • Response surface methodology (RSM) : Optimizes substituent combinations for maximal activity .
  • Control groups : Include unsubstituted analogs and reference inhibitors to benchmark results .

Q. What strategies validate the compound’s role in modulating specific signaling pathways?

  • CRISPR knockouts : Disrupt target genes (e.g., PI3K/AKT) to assess dependency .
  • Phosphoproteomics : Quantify changes in kinase activity via LC-MS/MS .
  • Inhibitor co-treatment : Test synergy with known pathway inhibitors (e.g., LY294002 for PI3K) .

Methodological Notes

  • Synthetic Reproducibility : Ensure zeolite-Y crystallinity (confirmed by XRD) and Cu dispersion (TEM/EDS) to avoid batch variability .
  • Biological Assays : Use ≥3 biological replicates and normalize data to internal controls (e.g., β-actin) .
  • Data Sharing : Deposit raw spectral data (NMR, MS) in public repositories (e.g., ChemSpider) for peer validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.